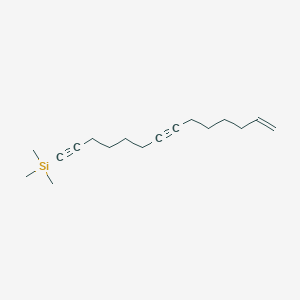
Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a tetradec-13-ene-1,7-diyn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane typically involves the reaction of tetradec-13-ene-1,7-diyne with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is often purified using large-scale distillation columns or industrial chromatography systems to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes with different substituents.
Substitution: The silicon atom in the compound can undergo substitution reactions with halogens or other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles like amines or alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Various substituted silanes.
Substitution: Halogenated silanes, silane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and materials. It is also employed in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in the development of silicon-based biomolecules and as a tool in biochemical research.
Medicine: Explored for its potential in drug delivery systems and as a component in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and as a reagent in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-carbon bonds. The silicon atom can form bonds with different elements, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups, used as a reducing agent in organic synthesis.
Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon, used in various chemical applications.
Uniqueness
Trimethyl(tetradec-13-ene-1,7-diyn-1-yl)silane is unique due to the presence of the tetradec-13-ene-1,7-diyn-1-yl group, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions compared to simpler silanes, making it valuable in specialized applications.
Propiedades
Número CAS |
74585-59-4 |
|---|---|
Fórmula molecular |
C17H28Si |
Peso molecular |
260.5 g/mol |
Nombre IUPAC |
trimethyl(tetradec-13-en-1,7-diynyl)silane |
InChI |
InChI=1S/C17H28Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4/h5H,1,6-9,12-15H2,2-4H3 |
Clave InChI |
GAOYGDNCZGTWKJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCCCCC#CCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


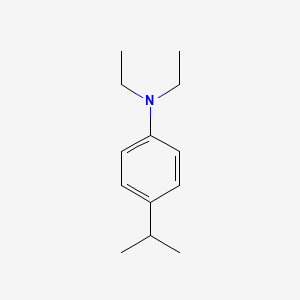
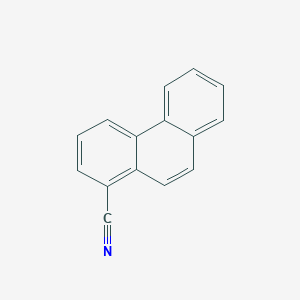
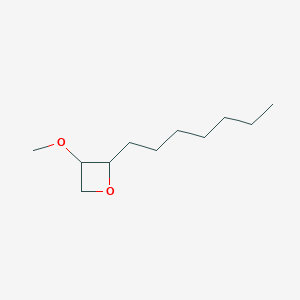



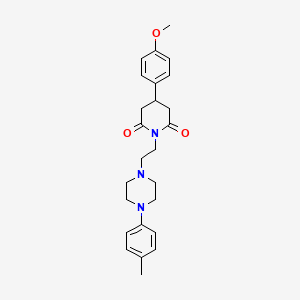
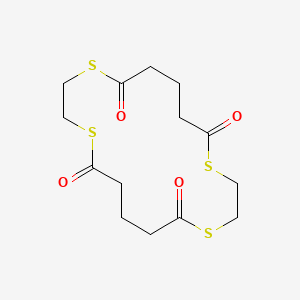
![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)

![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)
![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)


